molecular formula C6H10O8 B1240301 D-altraric acid

D-altraric acid

Cat. No. B1240301
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-YCAKELIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-altraric acid is the D-enantiomer of altraric acid. It is a conjugate acid of a D-altrarate(1-). It is an enantiomer of a L-altraric acid.

Scientific Research Applications

Phenolic Compound Derivatives

D-altraric acid has been identified as a significant component in the formation of various phenolic compound derivatives. Notably, studies have discovered novel caffeic acid esters of altraric acid, such as dicaffeoylaltraric acid and tricaffeoylaltraric acid, in the roots of yacon (Smallanthus sonchifolius). These findings suggest the potential significance of D-altraric acid in the biosynthesis and structural composition of phenolic compounds in plants (Takenaka et al., 2003). Similarly, caffeoyl-glucaric and -altraric acid derivatives have been isolated from the aerial parts of Galinsoga parviflora, which display inhibitory effects on reactive oxygen species production in human neutrophils, indicating their potential antioxidant and anti-inflammatory properties (Dudek et al., 2016).

Antioxidant and DNA-Protective Capacity

Research has also explored the antioxidant and DNA-protective capacity of plant substances containing D-altraric acid. Ailanthus altissima, an invasive species known for its high content of phenolic compounds, including D-altraric acid derivatives, has been studied for its antioxidant activity and DNA-protection potential. The findings suggest that extracts from various parts of the plant, like flowers, leaves, and stem bark, exhibit considerable antioxidant activity and may offer DNA protection, highlighting the potential of D-altraric acid derivatives in contributing to the medicinal and protective properties of plants (Andonova et al., 2023).

properties

Molecular Formula

C6H10O8

Molecular Weight

210.14 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4-/m0/s1

InChI Key

DSLZVSRJTYRBFB-YCAKELIYSA-N

Isomeric SMILES

[C@@H]([C@@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-altraric acid
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
D-altraric acid

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